1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride
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Overview
Description
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound with a unique structure that includes a pyrazole ring substituted with methoxymethyl, dimethyl, and sulfonyl fluoride groups
Preparation Methods
The synthesis of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with methoxymethyl chloride in the presence of a base to form the methoxymethyl derivative. This intermediate is then reacted with sulfonyl fluoride to yield the final product. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the fluoride atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in the development of enzyme inhibitors, as the sulfonyl fluoride group can covalently modify active site residues in enzymes.
Industry: It can be used in the production of specialty chemicals and materials, where its reactivity and stability are advantageous
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. The methoxymethyl and dimethyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with molecular targets .
Comparison with Similar Compounds
Similar compounds to 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride include other sulfonyl fluorides and pyrazole derivatives. For example:
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride: Lacks the methoxymethyl group, affecting its reactivity and applications.
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonic acid:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(methoxymethyl)-3,5-dimethylpyrazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FN2O3S/c1-5-7(14(8,11)12)6(2)10(9-5)4-13-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHLWBKZRDLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC)C)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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